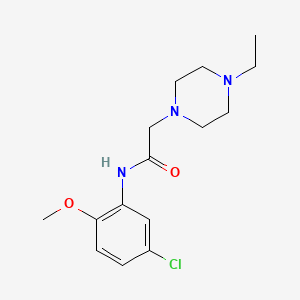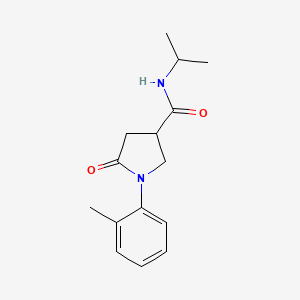
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2005 and has been found to be effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It specifically targets the peptidyl transferase center, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This inhibition leads to the interruption of bacterial protein synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. This compound has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against Gram-positive bacteria, making it useful for studying a range of pathogens. It also has a low propensity for inducing resistance, making it a useful tool for studying antibiotic resistance. However, this compound has limitations in terms of its activity against Gram-negative bacteria, which limits its usefulness for studying these pathogens.
将来の方向性
There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide research. One area of interest is the development of combination therapies that include this compound. Another area of interest is the investigation of this compound for the treatment of tuberculosis and other mycobacterial infections. Additionally, there is interest in using this compound for the treatment of skin and soft tissue infections, as well as bone and joint infections. Finally, there is interest in further investigating the mechanism of action of this compound and its potential for inducing antibiotic resistance.
合成法
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with piperazine to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other clinically relevant pathogens. This compound has also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have a low propensity for inducing resistance, making it a promising candidate for the treatment of drug-resistant infections.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWNGWZCIFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5358230.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)


![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)
![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5358312.png)